

Application Note: Detection of 4-Methylaminorex and its Derivatives by LC-HRMS

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Compound of Interest

Compound Name: 4-Methylaminorex

Cat. No.: B1203063

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Introduction

4-Methylaminorex (4-MAR) is a potent central nervous system stimulant with effects comparable to methamphetamine.[1][2] Its derivatives, often emerging as new psychoactive substances (NPS), are synthesized to circumvent existing drug laws, posing a significant challenge to forensic and clinical toxicology.[3][4][5] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers a highly sensitive and selective technique for the identification and quantification of 4-MAR and its analogues in complex biological matrices. This application note provides detailed protocols for sample preparation and LC-HRMS analysis, along with quantitative data and visualizations of the analytical workflow and the compound's mechanism of action.

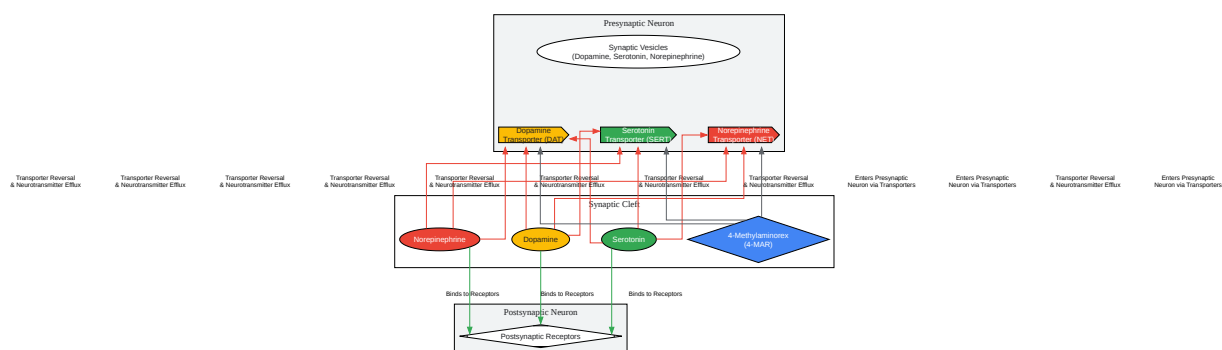
Quantitative Data Summary

The following table summarizes the LC-HRMS data for **4-Methylaminorex** and its halogenated derivatives. This data is crucial for the identification and confirmation of these substances in analytical samples.[3][4]

Compound	Molecular Formula	[M+H] ⁺ m/z (Calculated)	[M+H] ⁺ m/z (Measured)	Key Fragments (m/z)
4-Methylaminorex (4-MAR)	C ₁₀ H ₁₂ N ₂ O	177.1022	Not explicitly stated	133.0887, 116.0623
4'-Fluoro-4-methylaminorex (4F-MAR)	C ₁₀ H ₁₁ FN ₂ O	195.0928	195.0927	135.0606, 115.0546
4'-Chloro-4-methylaminorex (4C-MAR)	C ₁₀ H ₁₁ ClN ₂ O	211.0633	211.0631	151.0309, 133.0888, 116.0626, 115.0545
4'-Bromo-4-methylaminorex (4B-MAR)	C ₁₀ H ₁₁ BrN ₂ O	255.0128	255.0126	133.0887, 116.0623
4,4'-Dimethylaminorex (4,4'-DMAR)	C ₁₁ H ₁₄ N ₂ O	191.1179	191.1179	Not explicitly stated

Signaling Pathway of 4-Methylaminorex

4-Methylaminorex and its derivatives primarily act as potent releasing agents of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).^{[1][6][7]} This action is mediated through their interaction with the respective monoamine transporters (DAT, NET, and SERT) on the presynaptic neuronal membrane. The influx of 4-MAR through these transporters leads to a reversal of their function, causing a significant efflux of neurotransmitters into the synaptic cleft. This surge in synaptic monoamines is responsible for the stimulant effects of these compounds.



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Caption: Simplified signaling pathway of **4-Methylaminorex**. (Within 100 characters)

Experimental Protocols

Sample Preparation: Urine

This protocol is adapted for the analysis of 4-MAR and its metabolites in urine samples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

a. Enzymatic Hydrolysis:

- To 1 mL of urine sample, add an internal standard.
- Add 800 μ L of acetate buffer (2 M, pH 5).
- Add 50 μ L of β -glucuronidase/arylsulfatase from *Helix pomatia*.
- Incubate the mixture at 55°C for 1 hour to hydrolyze conjugated metabolites.

b. Liquid-Liquid Extraction (LLE):

- Allow the hydrolyzed sample to cool to room temperature.
- Add 1 mL of carbonate buffer (2 M, pH > 10) to basify the sample.
- Add 7 mL of ethyl acetate and vortex for 10 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube.
- Repeat the extraction with another 7 mL of ethyl acetate.
- Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-HRMS analysis.

Sample Preparation: Blood/Plasma/Serum

For blood, plasma, or serum samples, protein precipitation is a common and effective method for sample cleanup.[\[11\]](#)

a. Protein Precipitation:

- To 100 µL of blood, plasma, or serum, add an internal standard.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

LC-HRMS Analysis

The following are typical LC-HRMS parameters for the analysis of 4-MAR and its derivatives.[\[3\]](#)
[\[9\]](#)[\[10\]](#)[\[12\]](#)

a. Liquid Chromatography Conditions:

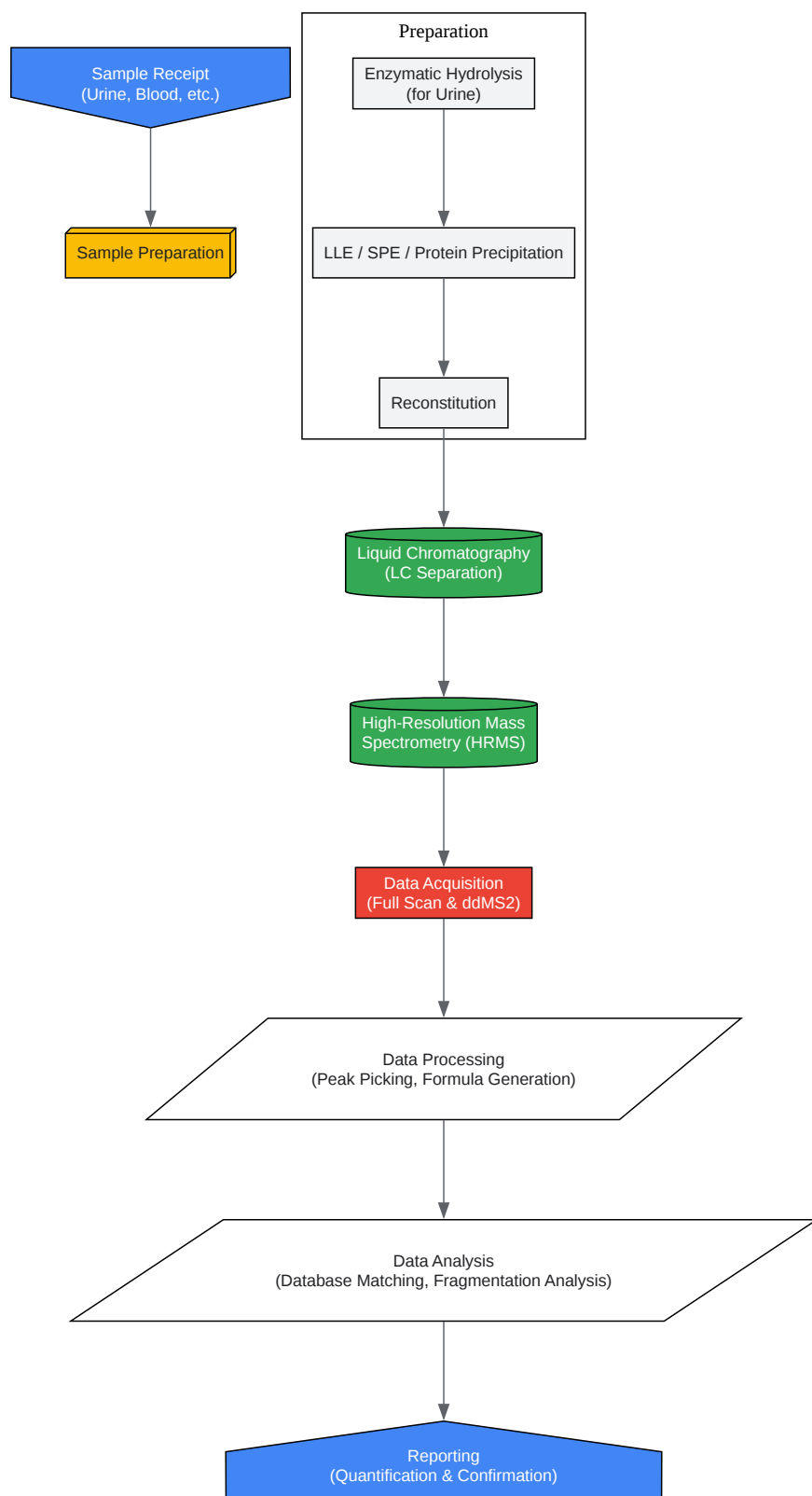
Parameter	Condition
Column	Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 2-5% B, increase to 95% B over 8-10 min, hold for 2 min, then re-equilibrate
Flow Rate	0.3 - 0.4 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C

b. High-Resolution Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 - 4.0 kV
Source Temperature	120 - 320°C
Sheath Gas Flow	35 - 45 arbitrary units
Auxiliary Gas Flow	10 - 15 arbitrary units
Mass Range	50 - 1000 m/z
Resolution	> 30,000 FWHM
Data Acquisition	Full scan with data-dependent MS/MS (ddMS2)

Experimental Workflow

The overall workflow for the detection and analysis of **4-Methylaminorex** and its derivatives involves several key stages from sample receipt to final data interpretation.



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Caption: LC-HRMS experimental workflow for 4-MAR analysis. (Within 100 characters)

Conclusion

The LC-HRMS methodology detailed in this application note provides a robust and reliable approach for the detection, identification, and quantification of **4-Methylaminorex** and its emerging derivatives. The high sensitivity and selectivity of this technique are essential for forensic investigations, clinical toxicology, and drug development research. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of new psychoactive substances.

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